Propionic acid, [solution] appears as a clear oily aqueous liquid with a pungent rancid odor. Burns skin and the vapors irritate mucous membranes. Corrosive to most metals and tissue.

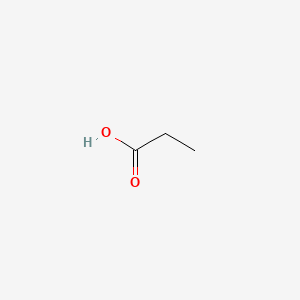

Propionic acid is a short-chain saturated fatty acid comprising ethane attached to the carbon of a carboxy group. It has a role as an antifungal drug. It is a short-chain fatty acid and a saturated fatty acid. It is a conjugate acid of a propionate.

Sodium propionate is the sodium salt of propionic acid that exists as colorless, transparent crystals or a granular crystalline powder. It is considered generally recognized as safe (GRAS) food ingredient by FDA, where it acts as an antimicrobial agent for food preservation and flavoring agent. Its use as a food additive is also approved in Europe. Sodium propionate is is prepared by neutralizing propionic acid with sodium hydroxide. Sodium propionate was previously approved in Canada as an active ingredient in Amino-Cerv (used to treat inflammation or injury of the cervix).

Propionic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Propionic Acid is a natural product found in Ipomoea leptophylla, Angelica gigas, and other organisms with data available.

Propionic acid (PA) is widely used as an antifungal agent in food. It is present naturally at low levels in dairy products and occurs ubiquitously, together with other short-chain fatty acids (SCFA), in the gastro-intestinal tract of humans and other mammals as an end-product of the microbial digestion of carbohydrates. It has significant physiological activity in animals. PA is irritant but produces no acute systemic effects and has no demonstrable genotoxic potential. Propionic aciduria is one of the most frequent organic acidurias, a disease that comprise many various disorders. The outcome of patients born with Propionic aciduria is poor intellectual development patterns, with 60% having an IQ less than 75 and requiring special education. Successful liver and/or renal transplantations, in a few patients, have resulted in better quality of life but have not necessarily prevented neurological and various visceral complications. These results emphasize the need for permanent metabolic follow-up whatever the therapeutic strategy. Decreased early mortality, less severe symptoms at diagnosis, and more favorable short-term neurodevelopmental outcome were recorded in patients identified through expanded newborn screening. (A3502, A3503, A3504).

propionic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

C3H6O2

CH3CH2COOH

Propionic Acid

CAS No.: 68990-37-4

Cat. No.: VC14469191

Molecular Formula: C3H6O2

C3H6O2

CH3CH2COOH

Molecular Weight: 74.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68990-37-4 |

|---|---|

| Molecular Formula | C3H6O2 C3H6O2 CH3CH2COOH |

| Molecular Weight | 74.08 g/mol |

| IUPAC Name | propanoic acid |

| Standard InChI | InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5) |

| Standard InChI Key | XBDQKXXYIPTUBI-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)O |

| Boiling Point | 285.3 °F at 760 mmHg (NTP, 1992) 141.1 °C 141 °C 286 °F |

| Colorform | Colorless, oily liquid [Note: A solid below 5 degrees F] Clear, colorless liquid |

| Flash Point | 130 °F (NTP, 1992) 52 °C 126 °F (52 °C) (Closed cup) 54 °C c.c., 57 °C o.c. 126 °F |

| Melting Point | -6.7 °F (NTP, 1992) -21.5 °C -20.7 °C -21 °C -6.7 °F 5 °F |

Introduction

Chemical Fundamentals of Propionic Acid

Molecular Structure and Physical Properties

Propionic acid, systematically named propanoic acid, belongs to the carboxylic acid family, characterized by a three-carbon chain terminating in a carboxyl group (-COOH). Its molecular formula, C₃H₆O₂, corresponds to a linear structure with the IUPAC Standard InChIKey XBDQKXXYIPTUBI-UHFFFAOYSA-N . Key physical properties include:

| Property | Value | Conditions |

|---|---|---|

| Density | 0.993 g/cm³ | 20°C |

| Boiling Point | 141°C | 1 atm |

| Melting Point | -20.7°C | 1 atm |

| Refractive Index | 1.387 | 20°C |

| Enthalpy of Formation (ΔfH°) | -455.8 ± 2.0 kJ/mol | Gas phase |

These properties derive from its polar carboxyl group and nonpolar hydrocarbon chain, enabling solubility in both aqueous and organic solvents .

Acidity and Reactivity

With a pKa of 4.87, propionic acid acts as a weak acid, dissociating in water to release protons (H⁺) and form propionate ions (CH₂CH₂COO⁻) . This acidity facilitates its role in esterification reactions, producing esters like methyl propionate used in fragrances and solvents. Hydrogenation reactions further convert propionic acid to propanol, a precursor in plasticizer synthesis.

Industrial Production Methods

Process Optimization

-

Reactor Design: Bubble column reactors enhance gas-liquid contact, minimizing side reactions.

-

Temperature Control: Maintaining 50–75°C prevents thermal degradation while ensuring reaction kinetics .

-

Pressure Management: Operating at 0.3–0.5 MPa optimizes oxygen solubility, balancing reaction rate and energy costs.

A comparative analysis of catalytic vs. non-catalytic methods reveals trade-offs:

| Parameter | Catalytic Method | Non-Catalytic Method |

|---|---|---|

| Propionaldehyde Conversion | 99.8% | 99.5% |

| Propionic Acid Selectivity | 95.7% | 97.8% |

| Byproducts | Acetate, acetaldehyde | Ethyl formate, ethanol |

The non-catalytic approach eliminates catalyst recovery steps, reducing production costs by ~15% .

Industrial and Agricultural Applications

Agricultural Preservation

Propionic acid’s antimicrobial properties make it indispensable in agriculture:

-

Animal Feed: Treating feed with 0.3–1.0% propionic acid inhibits mold growth, extending shelf life by 30–50% .

-

Grain Storage: Post-harvest application (2–5 kg/ton) reduces aflatoxin contamination in humid climates, preserving nutritional quality .

Pharmaceutical Innovations

In pharmaceuticals, propionic acid serves dual roles:

-

Antibacterial Agent: Topical formulations (2–5% concentration) treat acne by targeting Cutibacterium acnes .

-

Drug Synthesis: As a precursor, it contributes to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen derivatives.

| Toxicity Category | Effect |

|---|---|

| I | Acute eye/dermal irritation |

| III | Oral, inhalation toxicity |

Subchronic rodent studies reveal forestomach lesions at high doses (≥500 mg/kg/day), though human trials show no significant effects below 1,000 mg/kg .

Thermodynamic and Spectroscopic Data

Thermochemical Properties

NIST-derived data underpin industrial process design:

| Property | Value | Method |

|---|---|---|

| ΔfH° (liquid) | -510.8 ± 0.1 kJ/mol | Calorimetry |

| ΔvapH° | 55 ± 2 kJ/mol | Ebulliometry |

These values inform energy balances in distillation and purification systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume